

## Hydroxysafflor Yellow A: Botanical Sources and Extraction Methodologies

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Compound of Interest		
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A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside that has garnered significant attention for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. As a key bioactive constituent of Carthamus tinctorius L., the development of efficient extraction and purification protocols is paramount for its application in research and pharmaceutical development. This guide provides an in-depth overview of the botanical sources of HSYA, detailing factors that influence its concentration. Furthermore, it presents a comprehensive analysis of various extraction and purification techniques, supported by quantitative data and detailed experimental protocols. Finally, this document elucidates key signaling pathways modulated by HSYA, offering a visual representation of its mechanisms of action.

## **Botanical Sources of Hydroxysafflor Yellow A**

The primary and exclusive botanical source of Hydroxysafflor yellow A is the flower of the safflower plant, Carthamus tinctorius L., a member of the Asteraceae family.[1][2][3] This annual herbaceous plant is cultivated globally, with significant production in India and China.[1] [4] Historically, safflower has been used in traditional Chinese medicine to promote blood circulation and alleviate pain.

The concentration of HSYA in safflower flowers is influenced by several factors:



- Geographical Origin: Studies comparing 80 safflower cultivars from various continents have shown that HSYA content can range from 0.05 to 14.99 mg/g.
- Flower Color: The color of the safflower petals is a strong indicator of HSYA content, with
  darker colors generally signifying higher concentrations. The order is typically Red > Orange
   Yellow > White. For instance, the red Hebei safflower has a significantly higher HSYA
  content (26.943 mg/g) compared to the white Wei safflower (0.472 mg/g).
- Harvest Time: The optimal time for harvesting to maximize HSYA content is in the morning of the third or fourth day after flowering.

## Extraction and Purification of Hydroxysafflor Yellow A

HSYA exhibits high solubility in water and polar solvents like dimethyl sulfoxide (DMSO), while being poorly soluble in lipophilic solvents such as ethyl acetate, ether, and chloroform. This property dictates the choice of extraction methodologies.

### **Comparative Analysis of Extraction Methods**

Various methods have been developed to extract HSYA from safflower, each with distinct advantages in terms of yield, efficiency, and scalability. A summary of these methods is presented in the table below.

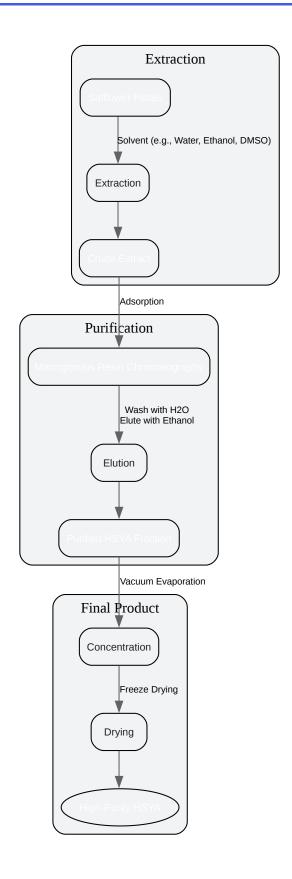


Extraction Method	Key Parameters	Yield (%)	Reference
Water Immersion	High consumption of raw material; potential for degradation at high temperatures.	0.023 - 0.066	
Smashing Tissue Extraction	Rapid extraction time (2 minutes).	1.359	
Microwave-Assisted Extraction (MAE)	Solid-to-liquid ratio of 1:100, 70°C, 3 cycles of 20 minutes.	6.96	
Ultrasonic Extraction	40 kHz frequency, 40-60°C for 50-60 minutes.	High	
Matrix Solid-Phase Dispersion (MSPD)	Outperforms ultrasonic and Soxhlet extraction in yield and material consumption.	14.89	
Dimethyl Sulfoxide (DMSO) Extraction	Multi-step process involving soaking and heating.	14.56	-

## **Experimental Protocols**

The following diagram illustrates a general workflow for the extraction and purification of HSYA from Carthamus tinctorius.





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Caption: General workflow for HSYA extraction and purification.



This protocol is adapted from Li et al. (2016) and resulted in a high yield of HSYA.

- Pre-treatment: Soak 2.0 g of safflower powder with 14 volumes of DMSO.
- Impurity Removal: Stir the mixture for 30 minutes at room temperature in a dark environment.
- Filtration: Separate the filter residue from the DMSO.
- First Extraction: Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
- Second Extraction: Soak the filter residue with an additional 12 volumes of DMSO and repeat the heating step.
- Precipitation: Combine the filtrates and add 3 volumes of butyl acetate.
- Centrifugation: Centrifuge the mixture to obtain crimson precipitates.
- Washing and Drying: Wash the precipitates with an appropriate amount of ethanol and then dry to obtain a light yellow powder of HSYA.

This method combines ultrasonic extraction with chromatographic purification for high-purity HSYA.

- Extraction:
  - Pulverize dried safflower flowers.
  - Add 10-13 times the weight of the medicinal material in purified water.
  - Perform ultrasonic extraction for 50 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz.
  - Filter the extract, cool to room temperature, and centrifuge.
- Macroporous Adsorption Resin Chromatography:



- Slowly add the centrifuged extract to a pre-balanced HZ801 macroporous adsorption resin column.
- Wash the column to remove impurities.
- Elute HSYA with an appropriate solvent.
- Sephadex LH-20 Chromatography:
  - Further purify the HSYA-rich fraction using a Sephadex LH-20 column for refining.
- · Ultrafiltration and Freeze Drying:
  - Perform ultrafiltration on the purified fraction.
  - Freeze-dry the final solution to obtain high-purity HSYA powder.

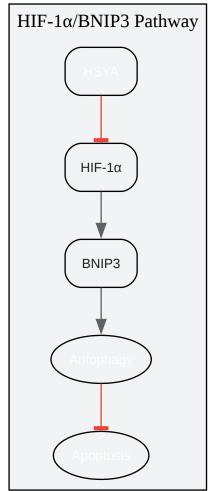
# Signaling Pathways Modulated by Hydroxysafflor Yellow A

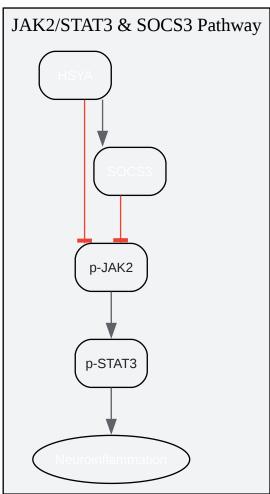
HSYA exerts its diverse pharmacological effects by modulating a variety of intracellular signaling pathways. These pathways are central to processes such as inflammation, apoptosis, oxidative stress, and cell survival.

## **Neuroprotective Signaling Pathways**

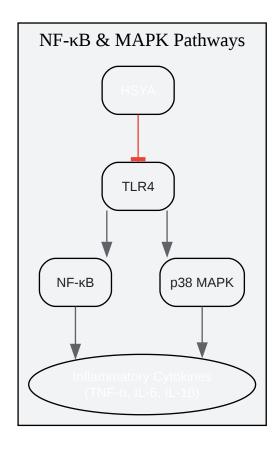
HSYA has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.

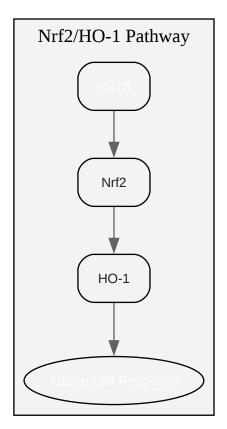












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